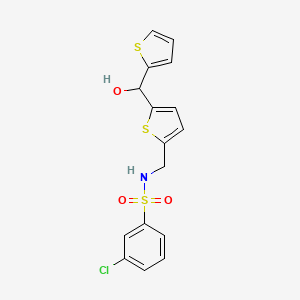
2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a useful research compound. Its molecular formula is C19H23ClN2O4 and its molecular weight is 378.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Cancer Cell Line Inhibition : Compounds synthesized from a similar base structure have been evaluated against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) for cytotoxic activities. Certain derivatives showed better anti-proliferative activities compared to curcumin, a known anti-cancer agent, indicating potential applications in cancer therapy (Parveen et al., 2017). Additionally, other derivatives have been noted for their excellent antitumor activity against various cancer cell lines, including mammary gland breast cancer, human colon cancer, and liver cancer, through cell cycle arrest and apoptosis induction (El-Agrody et al., 2020).
Antimicrobial Studies : Novel amide derivatives of quinolone, which share structural similarities with the compound of interest, have demonstrated significant antibacterial activity against a range of bacterial strains, including S. aureus, B. subtilis, E. coli, and P. aeruginosa, and antifungal activity against C. albicans (Patel et al., 2007). Such findings underscore the potential of these compounds in developing new antimicrobial agents.
DNA Interaction and Apoptosis in Cancer Treatment : Further research has explored the interaction between synthesized derivatives and DNA, as well as their impact on apoptosis in cancer cells. For instance, specific benzochromene derivatives have shown potent cytotoxic activity against colorectal cancer cell lines, inducing cell cycle arrest and promoting apoptosis through a caspase-dependent pathway (Ahagh et al., 2019). This suggests the utility of these compounds in developing chemotherapeutic treatments.
Antioxidant and Anticancer Properties : Chrysin-piperazine conjugates, which share structural features with the target compound, have exhibited remarkable antioxidant power and significant anticancer efficacy against cervical and ovarian cancer cell lines, indicating their potential as therapeutic agents (Patel et al., 2016).
Propiedades
IUPAC Name |
2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl]chromen-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4.ClH/c22-15-11-18(25-17-4-2-1-3-14(15)17)19(24)21-9-7-20(8-10-21)12-16(23)13-5-6-13;/h1-4,11,13,16,23H,5-10,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPQAASNSKNUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2887946.png)
![1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2887947.png)
![2-[(4-ethenylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2887950.png)
![2-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2887951.png)
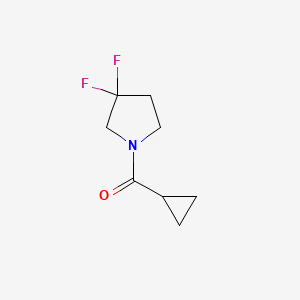
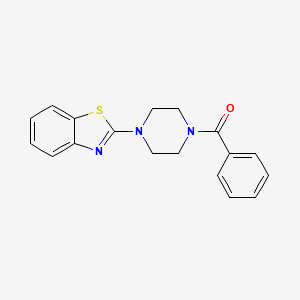
![1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine](/img/no-structure.png)
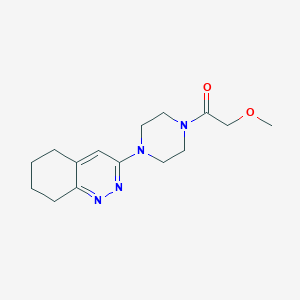

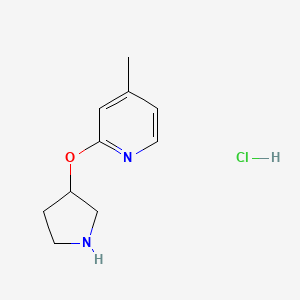

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2887963.png)

